3-Dodecylthiophene

概要

説明

3-Dodecylthiophene (3-DT) is a conjugating monomer that can be used as an active layer on semiconductors . It has good electronic properties and can be used in the development of p-type semiconducting polymers . It is mainly used in the formation of poly (3-dodecylthiophene) (P3DT) through electrochemical polymerization .

Synthesis Analysis

The synthesis of a copolymer of dodecylthiophene and its analogue bearing an aniline group at the end of the dodecyl side chain has been described . This copolymer can functionalize single-walled carbon nanotubes (SWNTs) non-covalently and disperse more SWNTs than its hexyl analogues . Another method involves the formation of 3-dodecylthiophene (DDT) from 3-bromothiophene .Molecular Structure Analysis

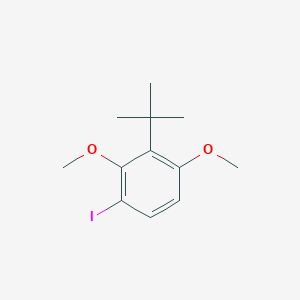

The molecular formula of 3-Dodecylthiophene is C16H28S . Its molecular weight is 252.46 . The structures of the spin-coated poly (3-dodecylthiophene) [P3DDT] thin films along the out-of-plane and in-plane directions were investigated .Physical And Chemical Properties Analysis

3-Dodecylthiophene has a density of 0.902 g/mL at 25 °C (lit.) . Its boiling point is 290 °C (lit.) . The refractive index n20/D is 1.488 (lit.) .科学的研究の応用

Perovskite Solar Cells

3-Dodecylthiophene: has been utilized to improve the performance of perovskite solar cells . When grafted onto multi-walled carbon nanotubes, it enhances charge transport properties, leading to increased photoresponse and efficiency . This application is crucial for the development of third-generation solar cells, which promise low-cost, high-efficiency renewable energy solutions.

Semiconducting Polymers

As a conjugating monomer, 3-Dodecylthiophene is pivotal in the development of p-type semiconducting polymers . These polymers are essential for creating active layers on semiconductors, which are the building blocks of various organic electronic devices .

Organic Photovoltaics

The material’s ability to form poly(3-dodecylthiophene) through electrochemical polymerization makes it valuable for organic photovoltaic applications. It contributes to the creation of efficient and stable organic solar cells, which are an important part of the sustainable energy landscape .

Nanowire Fabrication

3-Dodecylthiophene can be used to create nanowires within nanopores, which are significant for their orientation and crystallization properties. These nanowires have potential applications in high-performance organic photovoltaic cells, sensors, and electrodes .

Charge Transport Enhancement

Incorporating 3-Dodecylthiophene into devices can lead to a reduction in charge transfer resistance, which is beneficial for enhancing the performance of various electronic devices. This application is particularly relevant in the context of solar cell technology , where efficient charge transport is key to device performance .

Electronic Properties Optimization

The electronic properties of 3-Dodecylthiophene make it suitable for optimizing the performance of electronic materials. Its use in the formation of poly(3-dodecylthiophene) can lead to materials with improved electrical conductivity and stability, which are essential for a wide range of electronic applications .

Safety and Hazards

将来の方向性

The structures of the spin-coated poly (3-dodecylthiophene) [P3DDT] thin films along the out-of-plane and in-plane directions, and the influence of solvent vapor annealing and thermal annealing on their structures, are of immense importance for their performance as semiconducting materials . This suggests that future research could focus on optimizing these processes to improve the performance of devices using 3-Dodecylthiophene.

作用機序

Target of Action

3-Dodecylthiophene (3-DT) is primarily used as a conjugating monomer in the development of p-type semiconducting polymers . Its primary target is the active layer on semiconductors .

Mode of Action

3-DT interacts with its target by forming poly (3-dodecylthiophene) (P3DT) through electrochemical polymerization . This interaction results in the development of p-type semiconducting polymers, which have good electronic properties .

Biochemical Pathways

It’s known that the compound plays a crucial role in the formation of p3dt, which can be utilized for a variety of organic electronic-based applications .

Pharmacokinetics

It’s known that the compound has a molecular weight of 25246 , which may influence its bioavailability.

Result of Action

The primary result of 3-DT’s action is the formation of P3DT, a p-type semiconducting polymer . This polymer can be used in various organic electronic-based applications, contributing to the advancement of semiconductor technology .

Action Environment

The action of 3-DT can be influenced by environmental factors such as temperature and solvent type . For instance, solvent vapor annealing and thermal annealing can affect the structures of spin-coated P3DT thin films, which are of immense importance for their performance as semiconducting materials .

特性

IUPAC Name |

3-dodecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKWIEFTBMACPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104934-53-4 | |

| Record name | Poly(3-dodecylthiophene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104934-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40369961 | |

| Record name | 3-Dodecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Dodecylthiophene | |

CAS RN |

104934-52-3 | |

| Record name | 3-Dodecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dodec-1-yl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-Dodecylthiophene?

A1: 3-Dodecylthiophene has the molecular formula C16H28S and a molecular weight of 252.47 g/mol.

Q2: What spectroscopic data is available for characterizing 3-Dodecylthiophene and P3DDT?

A2: Researchers commonly use techniques like Fourier transform infrared (FTIR) spectroscopy, UV-Vis absorption spectroscopy, X-ray diffraction (XRD), and nuclear magnetic resonance (NMR) to characterize 3-Dodecylthiophene and P3DDT. These methods provide information about chemical structure, bonding, crystallinity, and molecular interactions. [, , , , , ]

Q3: How does the choice of solvent affect P3DDT thin films?

A3: Solvents significantly influence the ordering of P3DDT molecules in thin films. For instance, films prepared from toluene show different ordering compared to those prepared from chloroform or chlorobenzene. Factors like solvent viscosity and evaporation rate play a crucial role in determining the film morphology. [, ]

Q4: What happens to the conductivity of P3DDT after heating and cooling cycles?

A4: P3DDT exhibits a unique thermal relaxation behavior. After a heating-cooling cycle, its conductivity decreases but gradually recovers to the original value over several days. This relaxation is linked to changes in its crystal structure, specifically the lattice parameter "b," which affects the inter-chain hopping of charge carriers. [, ]

Q5: What happens to P3DDT at elevated temperatures?

A5: P3DDT undergoes a liquid crystalline phase transition at around 60 °C, attributed to the melting of its side chains. [, ] This transition impacts the material's structural ordering and can be analyzed using techniques like XRD.

Q6: Can P3DDT be blended with other polymers, and what are the benefits?

A7: Yes, P3DDT can be blended with polymers like low-density polyethylene (LDPE) [] and poly(methyl methacrylate) (PMMA). [, ] These blends exhibit improved thermal stability and allow for controlled morphology, impacting properties like conductivity and mechanical strength.

Q7: What are some potential applications of P3DDT?

A8: P3DDT shows promise in applications such as organic field-effect transistors (OFETs) [, , ], organic photovoltaic cells [, , ], and sensors due to its semiconducting properties.

Q8: How does P3DDT interact with carbon nanotubes in composite materials?

A9: P3DDT can form supramolecular complexes with single-walled carbon nanotubes (SWNTs). [, ] This interaction enhances the solubility of SWNTs in organic solvents and improves their dispersion within the polymer matrix, leading to improved properties in the composite material.

Q9: How does P3DDT contribute to the performance of organic solar cells?

A10: P3DDT acts as a p-type (hole-transporting) material in organic solar cells. [] When blended with electron-accepting materials like fullerene derivatives, P3DDT facilitates charge separation and transport, contributing to the overall efficiency of the device.

Q10: Can P3DDT form nanostructures, and what are their advantages?

A11: Yes, P3DDT can self-assemble into various nanostructures, including nanowires [, ], nanoribbons, and nanofibers. [] These nanostructures often exhibit enhanced properties compared to bulk P3DDT, making them suitable for applications in nanoelectronics, sensing, and energy storage.

Q11: How does confinement within nanopores influence P3DDT crystallization?

A12: Confinement within alumina nanopores affects the crystallization of P3DDT. [] Smaller pore diameters lead to an increased proportion of Form II crystals compared to Form I. Additionally, P3DDT crystallites within the nanopores tend to align with their π-π stacking direction along the pore axis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。